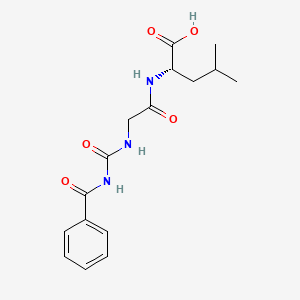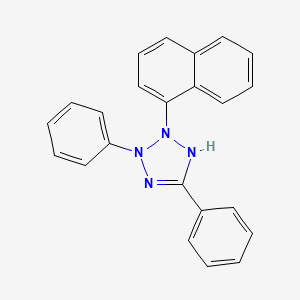![molecular formula C21H20O2 B12533677 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol CAS No. 711010-04-7](/img/structure/B12533677.png)
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple phenyl groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol typically involves the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a high purity product . Another method involves the reaction of p-bromophenol with 30% sodium hydroxide solution at 80-85°C, resulting in the substitution of the bromine atom by the benzoyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of catalysts such as aluminum chloride and controlled reaction conditions are crucial for efficient production. The compound is then purified through recrystallization or other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . It also interacts with enzymes and receptors, modulating their activity and influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzophenone: Shares a similar phenolic structure but lacks the additional phenyl groups.
4-Hydroxy-4-phenylpiperidine: Contains a piperidine ring instead of the propan-2-yl group.
2-Butanone, 4-(4-hydroxyphenyl)-: Similar hydroxyl and phenyl groups but with a different backbone structure .
Uniqueness
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol is unique due to its multiple phenyl groups and the presence of a hydroxyl group, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
711010-04-7 |
|---|---|
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol |
InChI |
InChI=1S/C21H20O2/c1-14(2)20-13-18(9-12-21(20)23)17-5-3-15(4-6-17)16-7-10-19(22)11-8-16/h3-14,22-23H,1-2H3 |
Clave InChI |
UOLABWPPWJVRDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)

![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)

![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)




![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
